molecular formula C15H13F4N7O B15116723 5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

Cat. No.: B15116723
M. Wt: 383.30 g/mol
InChI Key: SUXVQUGTRYCEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and a pyrrolidinyl group. This compound also contains a trifluoromethyl group attached to a triazolo-pyridazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar compounds to 5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.

Properties

Molecular Formula

C15H13F4N7O

Molecular Weight

383.30 g/mol

IUPAC Name

6-[[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H13F4N7O/c16-10-5-20-8-21-13(10)25-4-3-9(6-25)7-27-12-2-1-11-22-23-14(15(17,18)19)26(11)24-12/h1-2,5,8-9H,3-4,6-7H2

InChI Key

SUXVQUGTRYCEDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=NC=NC=C4F

Origin of Product

United States

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